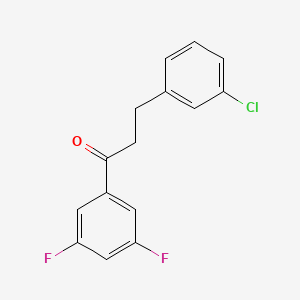
3-(3-Chlorophenyl)-3',5'-difluoropropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chlorophenyl)-3’,5’-difluoropropiophenone is a synthetic organic compound characterized by the presence of a chlorophenyl group and two fluorine atoms on the propiophenone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)-3’,5’-difluoropropiophenone typically involves the Friedel-Crafts acylation of 3-chlorobenzene with 3,5-difluoropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, which enhances yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity.
Types of Reactions:
Oxidation: 3-(3-Chlorophenyl)-3’,5’-difluoropropiophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 3-(3-chlorophenyl)-3’,5’-difluorobenzoic acid.
Reduction: Formation of 3-(3-chlorophenyl)-3’,5’-difluoropropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(3-Chlorophenyl)-3’,5’-difluoropropiophenone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(3-Chlorophenyl)-3’,5’-difluoropropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the chlorophenyl and difluoropropiophenone moieties enhances its binding affinity and specificity towards these targets, resulting in its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
3-Chloromethcathinone: A synthetic cathinone with similar structural features but different pharmacological properties.
3-Chlorophenylacetylene: Another compound with a chlorophenyl group but differing in its alkyne functionality.
Uniqueness: 3-(3-Chlorophenyl)-3’,5’-difluoropropiophenone is unique due to the presence of both chlorophenyl and difluoropropiophenone groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-1-(3,5-difluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF2O/c16-12-3-1-2-10(6-12)4-5-15(19)11-7-13(17)9-14(18)8-11/h1-3,6-9H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSUJFXGDUONEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC(=CC(=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644455 |
Source


|
| Record name | 3-(3-Chlorophenyl)-1-(3,5-difluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-46-7 |
Source


|
| Record name | 1-Propanone, 3-(3-chlorophenyl)-1-(3,5-difluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chlorophenyl)-1-(3,5-difluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 7-oxo-7-[3-(thiomorpholinomethyl)phenyl]heptanoate](/img/structure/B1343396.png)
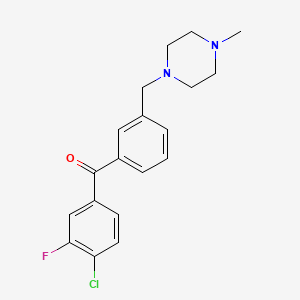
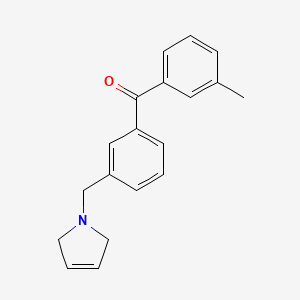
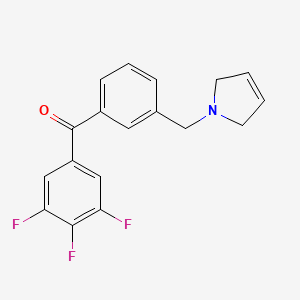
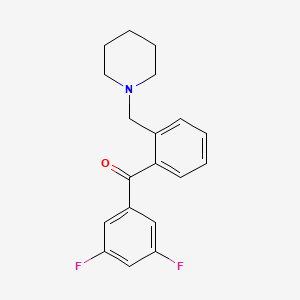
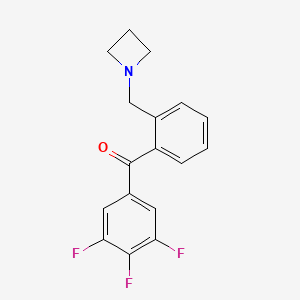
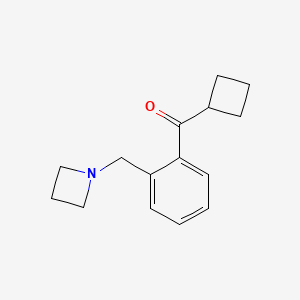
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-methoxy benzophenone](/img/structure/B1343406.png)
![Ethyl 7-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-7-oxoheptanoate](/img/structure/B1343407.png)
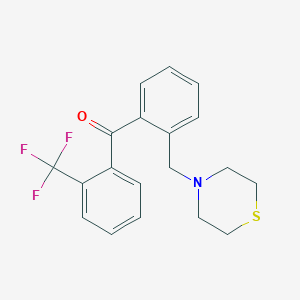
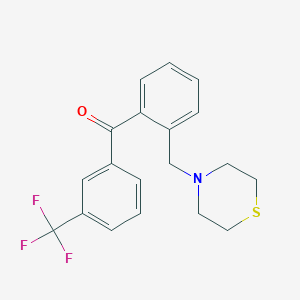
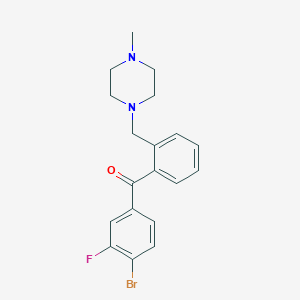
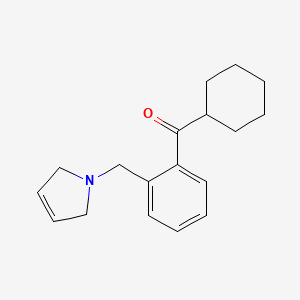
![Ethyl 8-oxo-8-[2-(3-pyrrolinomethyl)phenyl]octanoate](/img/structure/B1343418.png)
